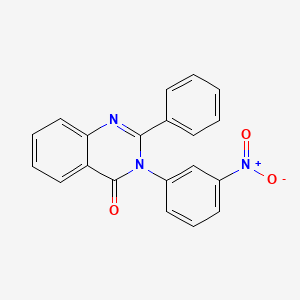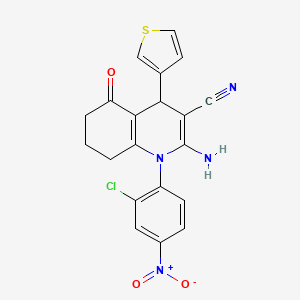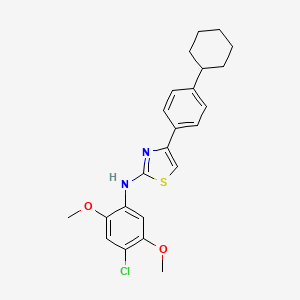![molecular formula C21H24ClN3O4S B15008919 1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]piperidine-4-carbohydrazide](/img/structure/B15008919.png)
1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a combination of sulfonyl, methoxyphenyl, and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the piperidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The piperidine core is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl derivative.
Condensation with the aldehyde: The final step involves the condensation of the sulfonyl piperidine with 4-methoxybenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the interactions of sulfonyl and methoxyphenyl groups with biological targets, such as enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE would depend on its specific application. Generally, the sulfonyl and methoxyphenyl groups can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYBENZENESULFONYL)-N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE: Similar structure but with different substituents on the benzene rings.
1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The unique combination of sulfonyl, methoxyphenyl, and piperidine groups in 1-(4-CHLOROBENZENESULFONYL)-N’-[(1E)-1-(4-METHOXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the development of new materials, drugs, and research tools.
Properties
Molecular Formula |
C21H24ClN3O4S |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClN3O4S/c1-15(16-3-7-19(29-2)8-4-16)23-24-21(26)17-11-13-25(14-12-17)30(27,28)20-9-5-18(22)6-10-20/h3-10,17H,11-14H2,1-2H3,(H,24,26)/b23-15+ |
InChI Key |
NEMVAPPJLYIVBE-HZHRSRAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({4-[(Trifluoroacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B15008842.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-pyrimidin-2-ylacetamide](/img/structure/B15008850.png)


![3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15008864.png)


![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B15008893.png)
![1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15008896.png)
![3-chloro-N-(2,3-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15008908.png)

![5-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008916.png)


